molecular formula C30H32N2O8 B14892092 5''-O-(4,4''-Dimethoxytrityl)uridine

5''-O-(4,4''-Dimethoxytrityl)uridine

Cat. No.: B14892092
M. Wt: 548.6 g/mol
InChI Key: VABGXNKJCGICGS-UHFFFAOYSA-N
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Description

5’‘-O-(4,4’'-Dimethoxytrityl)uridine: is an organic compound derived from uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of a 4,4’‘-dimethoxytrityl (DMT) group attached to the 5’'-hydroxyl group of uridine. The DMT group serves as a protecting group, which is commonly used in the synthesis of oligonucleotides to prevent unwanted reactions at specific sites during chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’‘-O-(4,4’‘-Dimethoxytrityl)uridine typically involves the esterification of uridine with 4,4’'-dimethoxytrityl chloride in the presence of a base. This reaction can be carried out in an organic solvent or without a solvent, and the product is purified through separation techniques .

Industrial Production Methods: Industrial production of 5’‘-O-(4,4’'-Dimethoxytrityl)uridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then isolated and purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5’‘-O-(4,4’'-Dimethoxytrityl)uridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with modified hydroxyl groups, while substitution reactions can produce uridine with different protecting groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5’‘-O-(4,4’‘-Dimethoxytrityl)uridine primarily involves its role as a protecting group in oligonucleotide synthesis. The DMT group prevents unwanted reactions at the 5’'-hydroxyl group of uridine, allowing for the controlled addition of nucleotides. This selective protection is crucial for the accurate synthesis of oligonucleotides, which are then used in various biological and medical applications .

Comparison with Similar Compounds

Uniqueness: 5’‘-O-(4,4’‘-Dimethoxytrityl)uridine is unique due to its specific structure, which allows for selective protection of the 5’'-hydroxyl group. This makes it particularly useful in the synthesis of RNA and DNA oligonucleotides, where precise control over the addition of nucleotides is required .

Properties

Molecular Formula

C30H32N2O8

Molecular Weight

548.6 g/mol

IUPAC Name

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C30H32N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-15,24,26-28,34-35H,16-18H2,1-2H3,(H,31,33,36)

InChI Key

VABGXNKJCGICGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5CCC(=O)NC5=O)O)O

Origin of Product

United States

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